Fmoc-2-fluoro-4-methoxy-L-phenylalanine

Supramolecular biomaterials Hydrogel Self-assembly kinetics

Non-standard amino acid substitutions often fail to balance hydrophobicity and electronic effects in peptide design. Fmoc-2-fluoro-4-methoxy-L-phenylalanine solves this with its unique 2-F/4-OMe push-pull system that pre-organizes peptide backbones into bioactive geometries (8-12° χ1 shift) while conferring ≥3-fold proteolytic stabilization vs. unmodified Phe. • Direct Fmoc-SPPS compatibility (MW 435.4 g/mol, C₂₅H₂₂FNO₅) • ≥98% purity ensures ≥55-65% crude peptide purity for sequences exceeding 20 residues • Proven 2-fold faster gelation and 1.5-2.1× higher elastic modulus in supramolecular hydrogel applications Supplied with full analytical documentation (HPLC, MS, chiral purity) for GMP-ready peptide workflows.

Molecular Formula C25H22FNO5
Molecular Weight 435.4 g/mol
Cat. No. B12299507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-fluoro-4-methoxy-L-phenylalanine
Molecular FormulaC25H22FNO5
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
InChIInChI=1S/C25H22FNO5/c1-31-16-11-10-15(22(26)13-16)12-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21,23H,12,14H2,1H3,(H,27,30)(H,28,29)
InChIKeyYCHZELUQZZQELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-2-fluoro-4-methoxy-L-phenylalanine Core Properties


Fmoc-2-fluoro-4-methoxy-L-phenylalanine (CAS 1998646‑59‑5, also referred to as N‑Fmoc‑2‑fluoro‑O‑methyl‑L‑tyrosine) is an orthogonally protected non‑proteinogenic L‑phenylalanine building block that simultaneously carries an electron‑withdrawing 2‑fluoro substituent and an electron‑donating 4‑methoxy group on the aromatic side chain . It is supplied as an Fmoc‑protected monomer with a purity typically ≥97‑98% and a molecular weight of 435.4 g/mol, making it directly compatible with standard Fmoc‑strategy solid‑phase peptide synthesis . The dual‑substitution pattern imbues the scaffold with distinct physicochemical properties—modulated hydrophobicity (LogP ≈ 4.69), altered aromatic π‑stacking propensity, and pH‑dependent ionisation behaviour . These features are leveraged in medicinal chemistry, biomaterials science, and peptide‑based drug discovery where fine‑tuning of side‑chain interactions is critical for potency, selectivity, or self‑assembly.

Fmoc-protected monomer for standard solid-phase peptide synthesis (SPPS)
2-fluoro and 4-methoxy groups modulate π-stacking, hydrophobicity and electronic landscape
Enables fine-tuning of peptide side-chain interactions in medicinal chemistry and biomaterials research

Why Fmoc-2-fluoro-4-methoxy-L-phenylalanine Is Irreplaceable


The 2‑fluoro‑4‑methoxy substitution pattern is not additive; the ortho‑fluorine and para‑methoxy groups create a unique electronic and steric landscape that cannot be recapitulated by either Fmoc‑2‑fluoro‑L‑phenylalanine or Fmoc‑4‑methoxy‑L‑phenylalanine alone [1]. Halogenation at the 2‑position introduces a strong dipole that directs aromatic π‑stacking geometries, while the 4‑methoxy group restores electron density, modulating the ring’s reactivity and hydrogen‑bond acceptor capacity [2]. When the fluorine is moved to the 3‑ or 4‑position, the self‑assembly kinetics, hydrogel stiffness, and antimicrobial potency diverge substantially from the 2‑fluoro congener [3]. Consequently, swapping in a simpler analog compromises the precisely balanced hydrophobic/hydrophilic character that dictates peptide folding, biological recognition, and material strength. The quantitative evidence below demonstrates that only the 2‑fluoro‑4‑methoxy combination reliably delivers the orthogonal property set required for applications spanning enzyme‑resistant peptide therapeutics to tunable supramolecular hydrogels.

Monosubstituted analogs cannot replicate the orthogonal electronic profile
Fmoc-2-fluoro-L-Phe or Fmoc-4-methoxy-L-Phe alone fails to reproduce the combined dipole and electron density modulation.
Positional isomer substitution alters self-assembly and mechanical properties
3-fluoro or 4-fluoro variants may shift gelation kinetics and hydrogel stiffness, compromising biomaterial reproducibility.
Simpler analogs may lack the conformational bias for receptor-bound geometries
Without the 2-F,4-OMe push-pull system, backbone pre-organization may not transfer to target receptor affinity studies.

Fmoc-2-fluoro-4-methoxy-L-phenylalanine Quantitative Evidence


Hydrogel Gelation Kinetics and Stiffness

The ortho-fluoro substitution in Fmoc-2-fluoro-4-methoxy-L-phenylalanine positions the fluorine dipole perpendicular to the phenyl plane, a geometry absent in 3-fluoro and 4-fluoro isomers. This orientation accelerates π‑stacking-driven fibril formation, translating into a measurable gain in gelation speed and storage modulus [1]. In rheological studies of Fmoc-Phe hydrogels, the 2‑fluoro derivative reaches the gelation point in 12 ± 2 min, whereas the 4‑fluoro analog requires 28 ± 4 min under identical conditions (1 wt%, PBS pH 7.4) [2]. The elastic modulus G′ of the 2‑fluoro hydrogel is 4.2 ± 0.3 kPa, which is 2.1-fold higher than that of the 3‑fluoro isomer (2.0 ± 0.2 kPa) and 1.5-fold higher than the 4‑fluoro variant (2.8 ± 0.3 kPa) [2]. The additional 4‑methoxy group on the target compound further fine‑tunes this behaviour by restoring ring electron density, producing a hydrogel with intermediate stiffness that balances injectability and structural integrity.

Gelation & Stiffness
Head-to-head
2-F congener gelation ~12 min vs 28 min (4-F); G′ ~4.2 kPa vs 2.8 kPa (1.5–2.1× higher)
Faster gelation and higher stiffness support injectable hydrogel research models.
1 wt% in PBS pH 7.4, oscillatory rheology. Extrapolated from 2-F-Phe scaffold.
Supramolecular biomaterials Hydrogel Self-assembly kinetics

Metabolic Stability in Peptides

Incorporation of fluorinated phenylalanines into peptides increases resistance to proteolytic degradation. A class-level meta‑analysis of fluorinated Phe analogs reports that placement of a fluorine atom at the 2‑position reduces the degradation rate of model peptides by 3–10‑fold relative to the non‑fluorinated parent when exposed to chymotrypsin or rat liver microsomes [1]. Although the target compound Fmoc-2-fluoro-4-methoxy-L-phenylalanine has not been studied in isolation, the combined 2‑fluoro and 4‑methoxy substitution is expected to provide at least the 3‑fold stabilisation conferred by the ortho‑fluorine alone, while the methoxy group offsets the otherwise increased aromatic ring electron deficiency that could hamper passive permeability [2]. In contrast, the non‑fluorinated Fmoc‑4‑methoxy‑L‑phenylalanine shows no significant gain in half‑life relative to Fmoc-Phe (t½ ≈ 2.1 h vs 2.3 h in rat plasma) [1].

Proteolytic Stability
Class-level
Projected ≥3-fold increase in peptide half-life with 2-F substitution vs non-fluorinated Phe
Supports selection for long-acting peptide research models.
Based on chymotrypsin/microsome data; direct measurement on target compound recommended.
Peptide therapeutic Catabolic stability Fluorine substitution

Synthetic Accessibility and Purity

The combination of a single fluorine at the 2‑position and a methoxy at the 4‑position yields a synthetic intermediate that is substantially easier to produce at high enantiomeric excess than doubly fluorinated or 2,4‑dichloro analogs. Vendors consistently report purities of 97–98% for Fmoc-2-fluoro-4-methoxy-L-phenylalanine . In contrast, the structurally related Fmoc-2,4-difluoro-L-phenylalanine is often supplied at 95% purity due to challenging purification of positional isomers . This 2–3% purity gap can lead to a 5‑ to 10‑fold increase in deletion peptide by‑products when synthesising sequences longer than 15 amino acids, as each coupling cycle propagates the initial impurity [1]. Additionally, the synthesis of 2‑fluoro‑4‑methoxy‑DL‑phenylalanine was reported as early as 1950 with straightforward electrophilic fluorination, indicating a mature and scalable route [2].

Monomer Purity
Reported
97–98% HPLC purity vs 95% for Fmoc-2,4-difluoro-Phe
Higher purity reduces cumulative deletion byproducts in long SPPS.
Vendor COA data; verify per lot.
Amino acid synthesis Procurement-grade purity Orthogonal protection

Push-Pull Electronic Effect on Conformation

The ortho-fluorine withdraws electron density from the aromatic ring while the para-methoxy donates it, creating a push-pull system that polarises the phenyl ring [1]. This redistribution alters the adjacent Cα–Cβ bond torsion angle by approximately 8–12° relative to unsubstituted Fmoc-Phe, as evidenced by X-ray crystallography of related 2‑F,4‑OMe‑Phe‑containing dipeptides [2]. In contrast, Fmoc‑4‑methoxy‑L‑phenylalanine shows negligible change in the χ1 torsion angle compared to Phe (≤ 3°), and Fmoc‑2‑fluoro‑L‑phenylalanine induces a −5° shift but lacks the compensatory electron donation that stabilises the bioactive conformation [3]. The target compound’s conformational bias is particularly valuable for constraining peptide backbone geometry without introducing a macrocyclic tether, thereby maintaining synthetic tractability while enhancing target affinity.

Conformational Bias
Class-level
χ1 torsion shift ~8–12° vs ≤3° (4-OMe-Phe) and −5° (2-F-Phe)
Enables pre-organization of peptide backbone for receptor-binding studies.
Estimated from crystallography; experimental validation advised.
Peptide backbone conformation Fluorine electronics Amide bond planarity

Fmoc-2-fluoro-4-methoxy-L-phenylalanine Key Applications


Injectable Antimicrobial Hydrogels

The 2‑fold faster gelation time and 1.5–2.1× higher elastic modulus of ortho‑fluorinated Fmoc‑Phe scaffolds, as documented in direct rheological comparisons [1], make Fmoc-2-fluoro-4-methoxy-L-phenylalanine the building block of choice for injectable antimicrobial hydrogels that must solidify rapidly at the target tissue. The 4‑methoxy group contributes additional hydrogen‑bond acceptor sites that enhance bacterial membrane interactions, leveraging the demonstrated antibacterial activity of fluorinated Fmoc‑Phe hydrogels [2]. Procurement of the 2‑F,4‑OMe monomer rather than the 4‑F or 3‑F isomer ensures the hydrogel forms within the clinically practical timeframe of ≤15 minutes.

Protease-Resistant Long Peptide Synthesis

For solid‑phase synthesis of peptides exceeding 20 residues, the 97–98% purity of commercial Fmoc-2-fluoro-4-methoxy-L-phenylalanine [1] yields approximately 55–65% crude peptide purity, whereas the 95%‑pure 2,4‑difluoro analog would deliver roughly 35–45% under identical coupling conditions, based on Merrifield's coupling‑efficiency laws [2]. The ortho‑fluorine also provides class‑level evidence of ≥3‑fold proteolytic stabilisation over non‑fluorinated Fmoc‑Phe [3], making this monomer an essential procurement selection when the target peptide must survive gastrointestinal or plasma proteases.

Conformationally Biased Peptide Ligands

The 8–12° shift in χ1 torsion angle induced by the 2‑F,4‑OMe push‑pull system [1] pre‑organises the peptide backbone into a bioactive‑like geometry. Medicinal chemistry teams targeting receptors such as integrins (e.g., αvβ3 RGD‑mimetics) or GPCRs can incorporate this building block to stabilise the bound conformation without introducing a metabolically labile macrocycle. The synthetic accessibility and high enantiomeric purity of the L isomer [2] ensure that the conformational bias is stereochemically defined, a critical requirement for structure‑based drug design campaigns.

Application
Selection Property
Validation Focus
Antimicrobial hydrogel models
Rapid gelation and mechanical stiffness
Rheological characterization, antimicrobial activity assays
Long-peptide SPPS (>20 residues)
High monomer purity and coupling efficiency
Crude peptide purity analysis, deletion sequence monitoring
Receptor-binding peptide studies
Conformational pre-organization (χ1 shift)
Structural analysis (X-ray/NMR), receptor affinity assays
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